
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene is an organic compound with the molecular formula C14H22O6 It is a derivative of benzene, where five methoxy groups and one methoxyethyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene typically involves the methoxylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced to the benzene ring using methanol and a strong acid catalyst like sulfuric acid. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce halogens or other functional groups to the benzene ring.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetramethoxybenzene: Lacks the methoxyethyl group, resulting in different chemical properties.
1,2,3,4,5-Pentamethoxybenzene: Similar structure but without the methoxyethyl group, leading to variations in reactivity and applications.
Uniqueness
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene is unique due to the presence of both methoxy and methoxyethyl groups, which confer distinct chemical and physical properties. These groups enhance its solubility, reactivity, and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
89411-39-2 |
|---|---|
Formule moléculaire |
C14H22O6 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethoxy-6-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C14H22O6/c1-15-8-7-9-10(16-2)12(18-4)14(20-6)13(19-5)11(9)17-3/h7-8H2,1-6H3 |
Clé InChI |
KTXMLNWBZCNTMA-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=C(C(=C(C(=C1OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


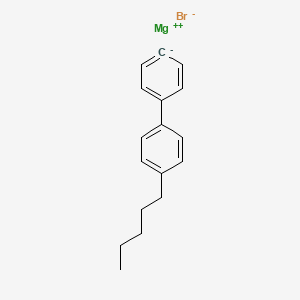
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
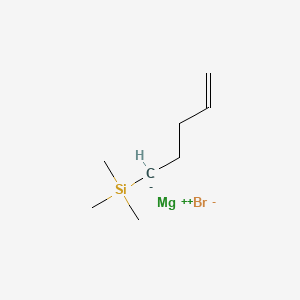
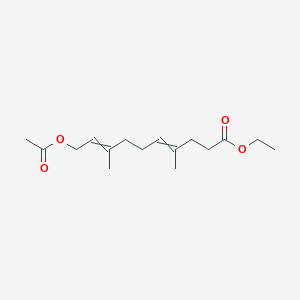
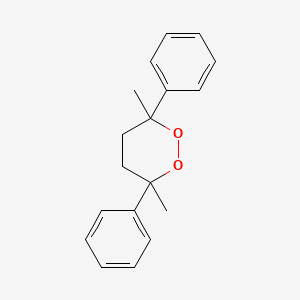
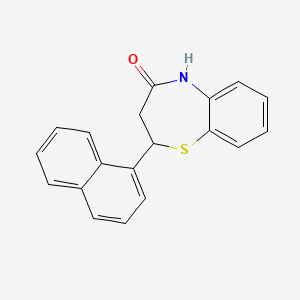
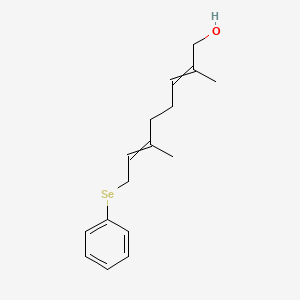
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
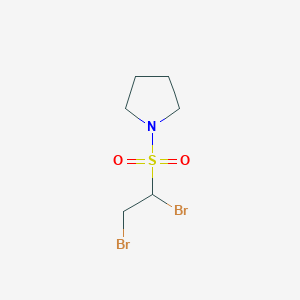
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
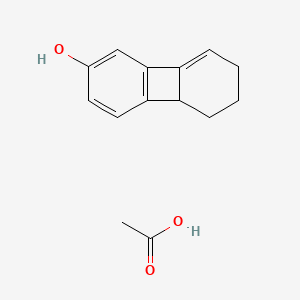
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
